

Application Note: Purification Protocol for Recombinant ML-005

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Compound of Interest		
Compound Name:	ML005	
Cat. No.:	B1663241	Get Quote

Introduction

This document provides a comprehensive protocol for the purification of the recombinant protein ML-005. The successful purification of high-quality recombinant proteins is a critical step in drug discovery and development, enabling detailed biochemical and structural characterization, which is essential for understanding its therapeutic potential. This protocol outlines a multi-step purification strategy designed to achieve high purity and yield of functional ML-005. The described workflow is intended for researchers, scientists, and drug development professionals.

Materials and Reagents



Reagent	Supplier	Cat. No.
Lysis Buffer (50 mM Tris-HCl, 300 mM NaCl, 10 mM Imidazole, pH 8.0)	Generic	N/A
Wash Buffer 1 (50 mM Tris- HCl, 300 mM NaCl, 20 mM Imidazole, pH 8.0)	Generic	N/A
Elution Buffer (50 mM Tris-HCl, 300 mM NaCl, 250 mM Imidazole, pH 8.0)	Generic	N/A
Dialysis Buffer (50 mM Tris- HCl, 150 mM NaCl, pH 7.5)	Generic	N/A
Ion-Exchange Buffer A (20 mM Tris-HCl, pH 8.5)	Generic	N/A
Ion-Exchange Buffer B (20 mM Tris-HCl, 1 M NaCl, pH 8.5)	Generic	N/A
Size Exclusion Buffer (50 mM Tris-HCl, 150 mM NaCl, pH 7.5)	Generic	N/A
Ni-NTA Agarose Resin	Major Supplier	Generic
Q-Sepharose Fast Flow Resin	Major Supplier	Generic
Superdex 200 Increase 10/300 GL Column	Major Supplier	Generic

Experimental Protocols Cell Lysis and Clarification

- Thaw the E. coli cell pellet expressing His-tagged ML-005 on ice.
- Resuspend the cell pellet in ice-cold Lysis Buffer at a ratio of 5 mL per gram of wet cell paste.



- Lyse the cells using sonication on ice (e.g., 10 cycles of 30 seconds ON, 30 seconds OFF at 70% amplitude).
- Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
- Collect the supernatant containing the soluble His-tagged ML-005.

Affinity Chromatography (IMAC)

- Equilibrate a Ni-NTA agarose column with 5 column volumes (CV) of Lysis Buffer.
- Load the clarified supernatant onto the column at a flow rate of 1 mL/min.
- Wash the column with 10 CV of Wash Buffer 1 to remove non-specifically bound proteins.
- Elute the bound ML-005 with 5 CV of Elution Buffer.
- Collect fractions and analyze by SDS-PAGE for the presence of ML-005.

Ion-Exchange Chromatography (IEX)

- Pool the fractions containing ML-005 from the affinity chromatography step and dialyze against Ion-Exchange Buffer A overnight at 4°C.
- Equilibrate a Q-Sepharose column with 5 CV of Ion-Exchange Buffer A.
- Load the dialyzed sample onto the column at a flow rate of 1 mL/min.
- Wash the column with 5 CV of Ion-Exchange Buffer A.
- Elute ML-005 using a linear gradient of 0-100% Ion-Exchange Buffer B over 20 CV.
- Collect fractions and analyze by SDS-PAGE.

Size-Exclusion Chromatography (SEC)

 Concentrate the pooled fractions from IEX containing ML-005 to a volume of 0.5 mL using a centrifugal filter unit.



- Equilibrate a Superdex 200 Increase 10/300 GL column with 2 CV of Size Exclusion Buffer.
- Load the concentrated sample onto the column.
- Run the chromatography at a flow rate of 0.5 mL/min in Size Exclusion Buffer.
- Collect fractions and analyze by SDS-PAGE for purity. Pool the fractions containing pure ML-005.

Data Presentation

Table 1: Purification Summary of Recombinant ML-005

Purification Step	Total Protein (mg)	ML-005 (mg)	Purity (%)	Yield (%)
Clarified Lysate	500	50	10	100
Affinity Chromatography	60	45	75	90
Ion-Exchange Chromatography	35	32	91	64
Size-Exclusion Chromatography	28	27	>98	54

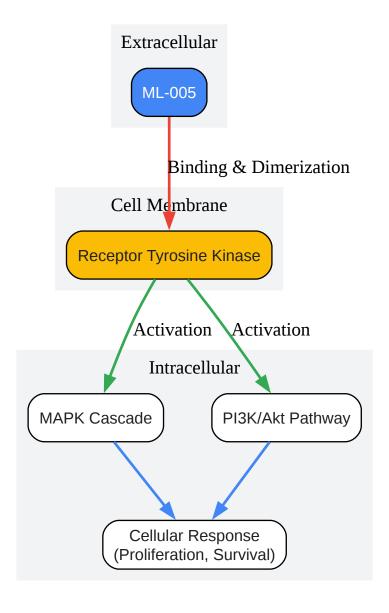
Visualizations



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Caption: Purification workflow for recombinant ML-005.



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Caption: Proposed signaling pathway of ML-005.

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